N-Methylcytisine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Methylcytisine can be synthesized through various methods. One approach involves the nitration of cytisine followed by reduction. For example, nitration with sodium nitrate in concentrated sulfuric acid can yield nitro derivatives, which are then reduced using catalytic hydrogenation over palladium on carbon to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources, followed by purification using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ion Exchange Chromatography (IEC) are commonly used for the separation and purification of this compound from plant extracts .

Análisis De Reacciones Químicas

Chemical Reactions

- Alkylation: Alkylation of the N3-position of cytosine accelerates deamination of the nucleobase . For example, deamination of 3-methyl-2′-deoxycytidine occurs 4000 times faster than the same reaction in the native nucleoside . Alkylation at the N1-position of 2′-deoxyadenosine nucleosides typically leads to a Dimroth rearrangement rather than deamination .

- Oxidative Cleavage: (+)-Kuraramine can be synthesized via oxidative cleavage of (-)-N-methylcytisine .

- Diels-Alder Reaction: 12-N-methylcytisine selectively reacts with N-phenylmaleimide (NPM), resulting in the formation of thermodynamically stable adducts .

- Formylation: Direct formylation of the 2-pyridone core of 3-N-methylcytisine can be achieved via electrophilic formylation .

Chromatographic Analysis

- HPLC Optimization : High-performance liquid chromatography (HPLC) methods have been developed for the analysis of cytisine and N-methylcytisine in plant extracts . The choice of stationary phase and mobile phase composition is crucial for optimal chromatographic parameters .

- Stationary Phases : Alkyl-bonded stationary phases (C18 or C8) in reverse phase (RP)HPLC systems result in short retention times because cytisine is a polar molecule . Hydrophilic interaction chromatography (HILIC) or ion exchange chromatography (IEC) are alternatives .

- HILIC : In HILIC, retention mechanisms combine hydrophilic, ion exchange, and hydrophobic interactions. Columns with silica, aminopropyl, and polyhydroxy stationary phases can be used .

- SCX Column : A strong cation exchange (SCX) column with a mobile phase of 25% acetonitrile and formic buffer at pH 4.0 provides full separation of this compound and symmetrical peaks .

Table 1: Comparison of Chromatographic Systems for Cytisine and this compound

| Column | Mobile Phase | Cytisine | This compound |

|---|---|---|---|

| tR | As | ||

| Hydro-RP | 5% MeCN + 20% acetate buffer at pH 3.5 | 1.69 | 5.87 |

| 5% MeCN + H2O + 0.025 M NaBF4 | 10.10 | 0.82 | |

| 5% MeCN + H2O + 0.025 M NaPF6 | 2.67 | * | |

| 5% MeCN + H2O + 0.025 M IL BF4 | 3.41 | * | |

| 5% MeCN + H2O + 0.025 M IL PF6 | 4.36 | * | |

| Polar RP | 5% MeCN + 20% acetate buffer at pH 3.5 | 3.49 | 0.63 |

| 5% MeCN + H2O + 0.025M NaBF4 | 4.85 | * | |

| 5% MeCN + H2O + 0.025 M NaPF6 | 9.93 | 0.73 | |

| 5% MeCN + H2O + 0.025 M IL BF4 | 5.99 | * | |

| 5% MeCN + H2O + 0.025 M IL PF6 | 4.88 | 1.16 | |

| HILIC A | 90% MeCN + formic buffer at pH 4.0 | 4.08 | 1.09 |

| HILIC B | 90% MeCN + formic buffer at pH 4.0 | 2.58 | * |

| HILIC N | 90% MeCN + formic buffer at pH 4.0 | 8.00 | 1.10 |

| SCX | 25% MeCN + formic buffer at pH 4.0 | 12.43 | 1.15 |

* fuzzy peak.

Biological Activity and Cytotoxicity

This compound exhibits various biological activities, including acting as a selective ligand for nicotinic receptors . Research indicates this compound possesses hypoglycemic, analgesic, and anti-inflammatory properties . Cytotoxic activity of plant extracts containing this compound has been observed, although this compound itself did not exhibit significant antiproliferative activities against tested human cancer cells, suggesting other components in the plant extracts are responsible for the observed cytotoxicity .

Aplicaciones Científicas De Investigación

Neuropharmacology

N-Methylcytisine has shown promise in neuropharmacological research, particularly concerning its interaction with nicotinic acetylcholine receptors (nAChRs). Studies suggest that NMC and its derivatives may serve as potential treatments for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The mechanism involves inhibition of acetylcholinesterase, which enhances cholinergic transmission in the brain .

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study involving a dextran sulfate sodium (DSS)-induced colitis model demonstrated that NMC ameliorated clinical symptoms and reduced inflammatory markers such as myeloperoxidase (MPO) activity and pro-inflammatory cytokines (TNF-α and IL-6) in the colon . The suppression of NF-κB signaling pathways was identified as a key mechanism behind its anti-inflammatory effects.

Cytotoxicity Studies

This compound has been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies revealed that NMC exhibited lower toxicity against normal cells compared to established chemotherapeutics like cisplatin, indicating a potentially safer profile . The compound demonstrated significant antiproliferative activity against lung cancer cells (NCI-H358) and neuroepithelioma cells (SK-N-MC), with IC50 values below 10 mM .

Analytical Methods for Detection

The analysis of this compound in plant extracts has been optimized using chromatographic techniques. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS) have been employed to quantify NMC alongside other alkaloids in complex mixtures . These methods enable precise determination of alkaloid concentrations, facilitating further research into their biological activities.

Summary of Findings

Case Studies

-

Dextran Sulfate Sodium-Induced Colitis Model

- Objective : To evaluate the anti-inflammatory effects of this compound.

- Results : Significant reduction in clinical symptoms and inflammatory markers was observed after treatment with NMC.

- : Supports the potential use of NMC in treating inflammatory bowel diseases.

-

Cytotoxicity Against Cancer Cell Lines

- Objective : To assess the cytotoxic properties of this compound on various cancer cell lines.

- Results : NMC demonstrated lower cytotoxicity against normal cells compared to cisplatin while maintaining efficacy against cancer cells.

- : Indicates a favorable therapeutic index for further development.

Mecanismo De Acción

N-Methylcytisine exerts its effects primarily by binding selectively to nicotinic acetylcholine receptors in the central nervous system. This binding can influence neurotransmission and has been associated with nootropic and neuroprotective effects . The compound’s mechanism of action involves modulation of the hypoxia-inducible factor 1 (HIF-1) DNA-binding activity, contributing to its antihypoxic properties .

Comparación Con Compuestos Similares

Cytisine: A closely related quinolizidine alkaloid with similar biological activities.

Lupinine: Another quinolizidine alkaloid with neuropharmacological properties.

Sparteine: Known for its use in medicinal chemistry and similar structural features.

Uniqueness: N-Methylcytisine is unique due to its specific binding affinity to nicotinic acetylcholine receptors and its potential nootropic and antihypoxic activities . Its distinct chemical structure allows for selective interactions that are not observed with other similar compounds.

Propiedades

Número CAS |

486-86-2 |

|---|---|

Fórmula molecular |

C12H16N2O |

Peso molecular |

204.27 g/mol |

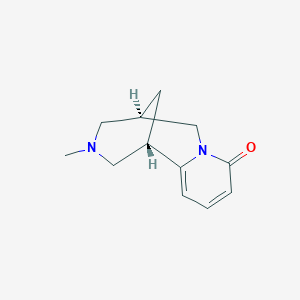

Nombre IUPAC |

(1S,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |

InChI |

InChI=1S/C12H16N2O/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9/h2-4,9-10H,5-8H2,1H3/t9-,10+/m1/s1 |

Clave InChI |

CULUKMPMGVXCEI-ZJUUUORDSA-N |

SMILES |

CN1CC2CC(C1)C3=CC=CC(=O)N3C2 |

SMILES isomérico |

CN1C[C@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2 |

SMILES canónico |

CN1CC2CC(C1)C3=CC=CC(=O)N3C2 |

Apariencia |

Brown powder |

Key on ui other cas no. |

63699-79-6 486-86-2 |

Pictogramas |

Irritant |

Sinónimos |

N-methyl-cytisine N-methylcytisine N-methylcytisine, monohydrochloride, (1S)-isomer N-methylcytisine, monohydroiodide, (1R-cis)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.